Product packaging for 2-(3-methylphenoxy)-N-phenylacetamide(Cat. No.:)

2-(3-methylphenoxy)-N-phenylacetamide

Cat. No.: B12460835
M. Wt: 241.28 g/mol
InChI Key: GPPURKNHFFZLAZ-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-N-phenylacetamide is a chemical compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol. It is a member of the N-phenyl-2-phenoxyacetamide class of compounds, which are synthetic derivatives of natural phenolic compounds like carvacrol and are of significant interest in medicinal chemistry research . This class of compounds has been the subject of investigation for a wide spectrum of biological activities, providing a versatile scaffold for the development of new therapeutic agents . Researchers utilize this compound and its analogs as key intermediates in exploring structure-activity relationships, particularly in the search for novel treatments for neglected diseases . Recent scientific studies on this chemical class have highlighted its potential in drug discovery. Notably, synthetic N-phenyl-2-phenoxyacetamides have demonstrated promising antileishmanial activity in vitro against parasites such as Leishmania braziliensis , with some specific derivatives outperforming their natural precursor compounds . Furthermore, closely related structural analogs have been reported to exhibit other valuable properties, including analgesic and anti-inflammatory effects, underscoring the broad research utility of this molecular framework . The compound is provided as a dry powder. It is intended for research purposes only in laboratory settings. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B12460835 2-(3-methylphenoxy)-N-phenylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-phenylacetamide

InChI

InChI=1S/C15H15NO2/c1-12-6-5-9-14(10-12)18-11-15(17)16-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

GPPURKNHFFZLAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 2-(3-methylphenoxy)-N-phenylacetamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. researchgate.net For this compound, the analysis begins by disconnecting the most accessible bonds.

The most logical disconnection is at the amide bond (C-N), as amide formation is a well-established and reliable reaction. This bond cleavage yields two precursor molecules: 2-(3-methylphenoxy)acetic acid and aniline (B41778) .

Figure 1: Retrosynthetic Disconnection of the Amide Bond
Image of the retrosynthetic analysis of this compound, showing the disconnection of the amide bond to yield 2-(3-methylphenoxy)acetic acid and aniline.

The second disconnection targets the ether linkage in 2-(3-methylphenoxy)acetic acid. This disconnection is based on the principles of the Williamson ether synthesis, a robust method for forming ethers. primescholars.commasterorganicchemistry.com This step breaks the C-O bond between the phenoxy group and the acetyl moiety, leading to m-cresol (B1676322) and a two-carbon synthon, which can be represented by chloroacetic acid or its equivalent. gordon.edumiracosta.edu

Figure 2: Retrosynthetic Disconnection of the Ether Linkage
Image showing the retrosynthetic analysis of 2-(3-methylphenoxy)acetic acid, indicating the disconnection of the ether bond to yield m-cresol and chloroacetic acid.

This two-step retrosynthetic analysis provides a clear and logical pathway for the synthesis of the target molecule from readily available starting materials: m-cresol, chloroacetic acid, and aniline.

Classical Synthetic Approaches for Acetamide (B32628) Formation

The forward synthesis, guided by the retrosynthetic analysis, involves two primary transformations: the formation of the ether linkage followed by the formation of the amide bond.

The first step is the synthesis of the intermediate, 2-(3-methylphenoxy)acetic acid. This is typically achieved through the Williamson ether synthesis . In this reaction, m-cresol is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide ion. This nucleophilic phenoxide then reacts with chloroacetic acid in a nucleophilic substitution reaction (SN2) to yield 2-(3-methylphenoxy)acetic acid. gordon.edumiracosta.educhemicalforums.com

The final step in the classical synthesis is the formation of the amide bond between 2-(3-methylphenoxy)acetic acid and aniline. Direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to increase its reactivity towards the amine. nih.gov

Several methods for carboxylic acid activation are commonly employed:

Conversion to Acyl Chlorides: A highly effective method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with aniline to form the desired amide. researchgate.net

Use of Coupling Reagents: A wide array of coupling reagents can facilitate amide bond formation by activating the carboxylic acid in situ. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.govresearchgate.net

The general reaction scheme for the amidation is as follows:

Scheme 1: Amidation of 2-(3-methylphenoxy)acetic acid
Chemical reaction scheme illustrating the amidation of 2-(3-methylphenoxy)acetic acid with aniline using a coupling agent to form this compound.

Research into amide bond formation has led to the development of alternative methods that may offer advantages in terms of yield, purity, or reaction conditions. For instance, the use of titanium tetrachloride (TiCl₄) has been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov Another approach involves the use of boric acid as a catalyst for the amidation reaction. semanticscholar.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. researchgate.net These principles can be applied to the synthesis of this compound to reduce waste, improve efficiency, and use less hazardous substances.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Research has shown that amide synthesis can be performed under solvent-free conditions, often with microwave assistance, which can significantly reduce reaction times and energy consumption. rsc.orgscranton.edu For example, a solvent-free synthesis of amides from carboxylic acids and urea (B33335) using boric acid as a catalyst has been reported, where the reactants are triturated and then heated directly. semanticscholar.orgrsc.org

The use of catalysts is another cornerstone of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions. Catalytic amounts of reagents are preferable to stoichiometric amounts to minimize waste. Boron-based catalysts and various metal oxides have been explored for direct amidation reactions. Transition-metal-free catalytic systems are also gaining attention.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A higher atom economy signifies a greener process with less waste generation.

The atom economy for the synthesis of this compound can be calculated for a given synthetic route. Considering the two-step synthesis starting from m-cresol, chloroacetic acid, and aniline, and assuming the use of a coupling agent that is not incorporated into the final product, the theoretical atom economy can be determined.

To illustrate, let's consider a simplified reaction for the final amidation step using a generic coupling agent that facilitates the removal of water:

2-(3-methylphenoxy)acetic acid + Aniline → this compound + H₂O

The percent atom economy is calculated as:

(% Atom Economy) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For this specific reaction, the calculation would be:

Molecular Weight of this compound (C₁₅H₁₅NO₂) = 241.28 g/mol

Molecular Weight of 2-(3-methylphenoxy)acetic acid (C₉H₁₀O₃) = 166.17 g/mol

Molecular Weight of Aniline (C₆H₇N) = 93.13 g/mol

% Atom Economy = [241.28 / (166.17 + 93.13)] x 100 ≈ 93.0%

Mechanism of Reaction Pathway Elucidation

For the Williamson ether synthesis portion, the mechanism is a classic bimolecular nucleophilic substitution (SN2). masterorganicchemistry.com The reaction rate is dependent on the concentration of both the phenoxide and the haloacetic acid derivative. The stereochemistry at the alpha-carbon of the acetic acid derivative, if it were chiral, would be inverted during the reaction.

The amidation reaction mechanism is more complex and can proceed through different pathways depending on the specific reagents and conditions used. If the carboxylic acid is first converted to an acyl chloride, the mechanism is a nucleophilic acyl substitution. Aniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This leads to a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the amide.

When coupling agents are used, the mechanism involves the in-situ formation of an activated intermediate. For example, with carbodiimides like DCC, the carboxylic acid adds to the carbodiimide (B86325) to form an O-acylisourea intermediate. This intermediate is highly reactive and is readily attacked by the amine (aniline) to form the amide and a urea byproduct.

Detailed transition state analysis for the amidation step in the synthesis of this compound has not been specifically reported. However, computational studies on related amidation reactions provide valuable insights into the likely nature of the transition states involved. mdpi.comresearchgate.net

In a typical nucleophilic acyl substitution reaction, such as the reaction of an acyl chloride with an amine, the transition state for the formation of the tetrahedral intermediate is the rate-determining step. This transition state involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl pi bond. The geometry at the carbonyl carbon changes from trigonal planar towards tetrahedral.

Computational studies on similar systems have shown that the presence of catalysts or activating groups can significantly influence the structure and energy of the transition state. mdpi.com For instance, in acid-catalyzed amidation, a protonated carbonyl group makes the carbon atom more electrophilic, thus lowering the activation energy of the nucleophilic attack by the amine. In base-catalyzed reactions, the deprotonated amine is a more potent nucleophile.

For the specific case of this compound, the electronic properties of both the 3-methylphenoxy group and the phenyl group would influence the stability of the transition state. The electron-donating nature of the methyl group on the phenoxy ring might slightly decrease the electrophilicity of the carbonyl carbon, potentially affecting the reaction rate.

Specific kinetic data for the formation of this compound is not available in the surveyed scientific literature. To perform a thorough kinetic study, one would need to systematically vary the concentrations of the reactants (2-(3-methylphenoxy)acetic acid or its activated derivative and aniline) and any catalysts, while monitoring the reaction progress over time. This would allow for the determination of the reaction order with respect to each component and the calculation of the rate constant.

The rate of the reaction would also be influenced by temperature, with an increase in temperature generally leading to a faster reaction rate, as described by the Arrhenius equation. The activation energy for the reaction could be determined by measuring the rate constant at different temperatures. This activation energy would correspond to the energy barrier of the rate-determining transition state.

Furthermore, the solvent can play a crucial role in the kinetics of the reaction. Polar aprotic solvents are often used for amidation reactions as they can solvate the charged intermediates and transition states, potentially accelerating the reaction.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, detailed insights into the connectivity, chemical environment, and spatial arrangement of atoms within 2-(3-methylphenoxy)-N-phenylacetamide can be obtained.

High-Resolution 1D NMR (¹H, ¹³C) for Proton and Carbon Environments

High-resolution 1D NMR spectra, specifically ¹H and ¹³C NMR, provide foundational information regarding the electronic environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and 3-methylphenoxy (m-cresol) rings, the methylene (B1212753) protons of the acetamide (B32628) moiety, the amide proton, and the methyl protons of the cresol (B1669610) group. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (approximately 6.7-7.6 ppm), with their multiplicity patterns (singlet, doublet, triplet) dependent on the coupling with adjacent protons. The two aromatic rings will present complex splitting patterns. The protons on the N-phenyl ring are anticipated to show signals for the ortho, meta, and para positions, while the m-cresol (B1676322) ring will display a distinct set of signals for its three aromatic protons. The methylene protons adjacent to the ether oxygen and the carbonyl group (-O-CH₂-C=O) are expected to appear as a singlet at approximately 4.5-4.8 ppm. The methyl group on the cresol ring would present as a singlet around 2.3 ppm. The amide proton (N-H) signal is expected as a broad singlet, with its chemical shift being sensitive to solvent and concentration, typically in the range of 8.0-9.5 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the amide group is characteristically found at the most downfield position, around 168-170 ppm. The aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the ether oxygen (C-O) and the carbon attached to the nitrogen (C-N) will have distinct chemical shifts influenced by these heteroatoms. The methylene carbon (-O-CH₂-C=O) is expected around 65-70 ppm, and the methyl carbon of the cresol group will appear at approximately 21 ppm. For a related compound, 2-phenyl-N-(p-tolyl)acetamide, the carbonyl carbon appears at 169.6 ppm, and the methyl carbon of the tolyl group is at 20.9 ppm semanticscholar.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide (C=O)-168-170
Methylene (-O-CH₂-)~4.6 (s, 2H)65-70
N-H~8.5 (br s, 1H)-
Phenyl Ring (C₆H₅)7.0-7.6 (m, 5H)120-140
m-Cresol Ring (C₇H₇O)6.7-7.2 (m, 4H)112-158
Methyl (-CH₃)~2.3 (s, 3H)~21

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the molecule's three-dimensional structure in solution.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on both the phenyl and m-cresol rings, helping to delineate the substitution patterns and assign specific protons. For instance, it would show which aromatic protons are ortho to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals, such as linking the methylene proton singlet to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is essential for conformational analysis. It could, for instance, reveal spatial proximity between the methylene protons and specific protons on the m-cresol ring, providing information about the preferred conformation around the ether linkage. Similarly, it could show correlations between the amide proton and protons on the N-phenyl ring, helping to define the orientation of the phenyl group relative to the amide plane.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR provides information about the molecule's structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid crystalline state. Although a crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state architecture.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds involving the amide group. A study of a similar compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, revealed that the crystal packing is strongly supported by hydrogen bonds between the amide N-H group and the carbonyl oxygen (C=O) of an adjacent molecule (N–H∙∙∙O). mdpi.com This interaction typically leads to the formation of one-dimensional chains or tapes of molecules running through the crystal lattice.

Table 2: Expected Hydrogen Bond Geometry in the Crystal Structure of this compound (Based on data from analogous structures like 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide mdpi.com)

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **
NHO (carbonyl)~0.86~2.0-2.2~2.8-3.0~160-175

Conformational Analysis of the Amide and Ether Linkages in Crystalline State

The conformation around the ether linkage (-O-CH₂-) and the N-phenyl bond will determine the relative orientation of the two aromatic rings. The dihedral angle between the plane of the amide group and the N-phenyl ring is a key conformational parameter. In related structures, this angle can vary, influencing the degree of conjugation and the nature of intermolecular interactions. nih.gov Similarly, the torsion angles involving the C-O-C ether bonds will dictate the position of the m-cresol ring relative to the rest of the molecule, adopting a conformation that minimizes steric strain in the packed crystal lattice.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Insights

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. When this compound is subjected to ionization, typically by electron impact (EI), it forms a molecular ion (M⁺•) which can then undergo fragmentation.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways expected for this molecule include:

Alpha-cleavage adjacent to the carbonyl group: This is a common fragmentation for amides and would lead to the formation of a stable acylium ion. Cleavage of the CH₂-CO bond would result in the loss of a •CH₂(O-cresol) radical, generating the [C₆H₅NHCO]⁺ ion.

Cleavage of the amide bond: Scission of the CO-NH bond can occur, leading to fragments corresponding to the phenyl isocyanate ion [C₆H₅NCO]⁺ or the phenylaminocarbonyl cation [C₆H₅NHCO]⁺.

Cleavage of the ether bond: The C-O bonds of the ether linkage are also susceptible to cleavage. Fragmentation at the Ar-O bond would yield an ion corresponding to the 3-methylphenoxide radical or cation. Cleavage at the O-CH₂ bond would result in the formation of a [M-O-cresol]⁺ fragment.

McLafferty Rearrangement: While less common for this specific structure, if appropriate gamma-hydrogens were available, a McLafferty rearrangement could occur. libretexts.org

Benzylic-type cleavage: The bond between the methylene group and the phenoxy oxygen can cleave, leading to the formation of the stable phenoxy radical and the [CH₂CONHC₆H₅]⁺ ion. A prominent peak would likely be the tropylium (B1234903) ion or related fragments from the aromatic rings.

Analysis of the mass-to-charge ratios (m/z) of these fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the different functional groups. For instance, the mass spectrum of the related compound 2-phenyl-N-(p-tolyl)acetamide shows characteristic fragments that confirm its structure. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the parent ion. nih.govlibretexts.org Unlike low-resolution mass spectrometry which measures mass-to-charge ratio (m/z) to the nearest whole number, HRMS instruments can determine m/z to several decimal places. libretexts.org This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas. nih.gov

For this compound, the molecular formula is C₁₅H₁₅NO₂. The theoretical exact mass can be calculated based on the precise masses of the most abundant isotopes of its constituent elements (e.g., ¹²C = 12.000000 amu, ¹H = 1.007825 amu, ¹⁴N = 14.003074 amu, ¹⁶O = 15.994915 amu). libretexts.org An experimental HRMS analysis would be expected to yield a mass measurement that matches the theoretical value within a very small margin of error (typically < 5 ppm), thereby verifying the elemental formula with high confidence. nih.gov Common ions observed in HRMS include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Adduct Theoretical m/z
[C₁₅H₁₅NO₂ + H]⁺ Proton 242.11756
[C₁₅H₁₅NO₂ + Na]⁺ Sodium 264.09950
[C₁₅H₁₅NO₂ + K]⁺ Potassium 280.07344

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. wikipedia.orgnationalmaglab.org In an MS/MS experiment, an ion of a specific m/z (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are then analyzed. youtube.comnih.gov The fragmentation pattern provides a virtual roadmap of the molecule's structure, revealing how its atoms are connected. nationalmaglab.org

For this compound ([M+H]⁺, m/z 242.12), fragmentation would likely occur at the most labile bonds, such as the amide and ether linkages. Collision-induced dissociation (CID) is a common method used to induce this fragmentation. unt.edu A plausible fragmentation pathway would involve initial cleavage at the amide bond or the ether bond.

Key predicted fragmentation pathways include:

Cleavage of the amide C-N bond: This would be a primary fragmentation pathway, potentially leading to the formation of an acylium ion (C₈H₉O₂⁺, m/z 137.06) and an aniline (B41778) fragment (C₆H₅NH₂, m/z 93.06).

Cleavage of the ether C-O bond: Fragmentation at the ether linkage could lead to the formation of a phenoxy radical and a corresponding cation, or rearrangement followed by cleavage. For example, cleavage could yield a fragment corresponding to the 3-methylphenol (cresol) structure (m/z 108.06) or a phenylacetamide radical fragment.

Further Fragmentation: The primary fragment ions can undergo subsequent fragmentation. For example, the acylium ion (m/z 137.06) could lose a carbon monoxide (CO) group to yield a fragment at m/z 109.07.

Table 2: Proposed MS/MS Fragmentation of this compound ([C₁₅H₁₆NO₂]⁺)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Putative Fragment Structure
242.12 137.06 C₆H₇N (Aniline) [C₆H₅-O-CH₂-C=O]⁺
242.12 93.06 C₈H₉O₂ [C₆H₅-NH₂]⁺
137.06 109.07 CO (Carbon Monoxide) [C₆H₅-O-CH₂]⁺
137.06 91.05 H₂C=C=O (Ketene) [C₇H₇O]⁺ (Methylphenoxy ion)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. horiba.com The absorption of IR radiation or the inelastic scattering of laser light (Raman) corresponds to specific bond stretches, bends, and twists. nih.gov The resulting spectrum serves as a unique "fingerprint" for the molecule, allowing for the confirmation of its functional groups. horiba.comnih.gov

For this compound, the key functional groups are the secondary amide, the aromatic ether, and the substituted benzene (B151609) rings.

Amide Group: A characteristic strong absorption for the carbonyl (C=O) stretch is expected in the IR spectrum around 1650-1700 cm⁻¹. libretexts.orgspecac.com The N-H stretch should appear as a sharp peak around 3300 cm⁻¹.

Aromatic Ether: The asymmetric C-O-C stretch of the aryl ether will produce a strong band in the IR spectrum, typically in the 1200-1270 cm⁻¹ region. spectroscopyonline.com A symmetric stretch may also be observed near 1020-1075 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the rings typically give rise to several bands in the 1450-1600 cm⁻¹ region. horiba.comresearchgate.net

Methyl Group: C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

Raman spectroscopy would complement this information. Aromatic ring vibrations, particularly the ring breathing modes around 1000 cm⁻¹ and 1600 cm⁻¹, are often strong and sharp in the Raman spectrum. aip.org

Table 3: Predicted IR and Raman Vibrational Modes for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretch Secondary Amide 3350 - 3250 Medium-Strong Weak
Aromatic C-H Stretch Aromatic Rings 3100 - 3000 Medium-Weak Medium
Aliphatic C-H Stretch -CH₂-, -CH₃ 2980 - 2850 Medium Medium-Strong
C=O Stretch (Amide I) Amide Carbonyl 1700 - 1650 Strong Medium
C=C Stretch Aromatic Rings 1610 - 1450 Medium-Strong Strong
N-H Bend (Amide II) Secondary Amide 1570 - 1515 Medium-Strong Weak
Asymmetric C-O-C Stretch Aryl Ether 1270 - 1200 Strong Medium
Symmetric C-O-C Stretch Aryl Ether 1075 - 1020 Medium Medium

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict electronic structure, reactivity, and other physicochemical characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can provide insights into molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For acetamide (B32628) derivatives, DFT studies have been employed to analyze their vibrational spectra and explain chemical activity. scispace.com In studies of similar molecules, like dichloro-substituted phenyl-N-(1,3-thiazol-2-yl)acetamides, the B3LYP method with a 6-31+G(d,p) basis set has been utilized for detailed spectroscopic analysis. scispace.com Such analyses also involve the generation of Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution and are used to predict how a molecule will interact with electrophiles and nucleophiles. scispace.com For instance, in related acetamide compounds, the electronegative region is often located near the carbonyl group of the amide fragment, suggesting a likely site for electrophilic attack. scispace.com

A DFT study on a related compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, revealed insights into its molecular structure and conformation, which were corroborated by single-crystal X-ray techniques. mdpi.com This underscores the predictive power of DFT in determining molecular geometries.

Table 1: Illustrative Data from DFT Calculations on Acetamide Derivatives

PropertyDescriptionTypical Findings for Acetamide Derivatives
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Localized on the phenyl rings and the amide linkage.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Distributed over the aromatic systems and the carbonyl group.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher reactivity.
MESP Molecular Electrostatic Potential; shows charge distribution.Negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack. Positive potential (blue) around the N-H group.

This table is illustrative and based on general findings for acetamide derivatives. Specific values for 2-(3-methylphenoxy)-N-phenylacetamide would require a dedicated DFT study.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods are particularly useful for exploring the potential energy surface of a molecule, identifying stable tautomeric forms, and calculating the energy barriers between them.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) and the energy barriers for interconversion.

Molecular mechanics methods, which use classical physics to model molecular systems, are often the first step in conformational analysis due to their computational efficiency. These methods can rapidly screen a large number of possible conformations to identify low-energy candidates.

For more accurate energy calculations and to understand the barriers between conformers, DFT methods are often employed. For instance, a study on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides using the B3LYP/6-311++G(d,p) level of theory identified two stable conformation pairs, gauche and cis, with the gauche conformers being significantly more stable in the gas phase. researchgate.net The dihedral angles are key parameters in these analyses. In the crystal structure of the related 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, the dihedral angle between the two aromatic rings is 5.60°, indicating a nearly coplanar arrangement. mdpi.com This suggests that planar conformations may be among the low-energy conformers for this compound as well.

Table 2: Key Torsion Angles in Conformational Analysis of Phenoxyacetamides

Torsion AngleDescriptionExpected Influence on Conformation
C-O-C-C (phenoxy) Rotation around the ether linkage.Determines the orientation of the phenyl ring relative to the acetamide group.
O-C-C=O (acetamide) Rotation around the bond adjacent to the carbonyl.Influences the overall shape and potential for intramolecular interactions.
C-N-C=O (amide) Rotation around the amide bond.Typically has a high rotational barrier due to partial double bond character, leading to planar cis and trans isomers.

This table illustrates the key rotational degrees of freedom that would be investigated in a conformational analysis of this compound.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can model the dynamic behavior of a molecule in a simulated solvent box over time, providing insights into how solvent molecules affect its conformational preferences.

MD simulations can be performed with either explicit solvent models, where individual solvent molecules are included, or implicit solvent models, which approximate the solvent as a continuous medium. While specific MD simulations for this compound are not documented in the available literature, studies on other molecules demonstrate the importance of considering solvent effects. For example, MD simulations of polyelectrolytes in water have shown how solvent interactions influence the compactness and structure of the molecules. nih.gov For smaller molecules like acetamides, methods like the Polarisable Continuum Model (PCM) can be used in conjunction with DFT to calculate conformational energies in different solvents. researchgate.net

Molecular Docking and Binding Affinity Prediction with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking could be used to investigate its potential interactions with various biological targets. The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. A more negative score generally indicates a more favorable binding interaction.

While no specific molecular docking studies have been published for this compound, research on other acetamide-containing compounds highlights the utility of this approach. For instance, N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (Zolpidem) has been studied via molecular docking to understand its binding pattern with orexin (B13118510) receptors. researchgate.net Similarly, docking studies on cigarette smoke carcinogens with acetylcholinesterase and butyrylcholinesterase have been conducted to explore their potential effects on the central nervous system. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Table 3: Illustrative Output of a Molecular Docking Study

ParameterDescription
Binding Affinity (kcal/mol) An estimation of the strength of the interaction between the ligand and the receptor.
Predicted Inhibitory Constant (Ki) The predicted concentration of the ligand required to inhibit the receptor's activity by 50%.
Key Interacting Residues The amino acid residues in the receptor's binding site that form significant interactions with the ligand.
Types of Interactions The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.

This table represents the typical data generated from a molecular docking simulation. The specific values and interactions for this compound would depend on the chosen biological target.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling is a crucial step in understanding the mechanism of action of a bioactive molecule. It involves identifying potential protein targets and characterizing the non-covalent interactions that stabilize the ligand-protein complex. For derivatives of phenoxyacetamide and N-phenylacetamide, a primary area of investigation has been their potential as inhibitors of various enzymes.

Although specific docking studies for This compound are not detailed in the available literature, studies on analogous compounds suggest potential interactions with enzymes such as monoamine oxidases (MAOs) and carbonic anhydrases. For instance, research on N-phenylacetamide-based sulfonamides has shown inhibitory activity against human carbonic anhydrase (hCA) isoforms. Molecular docking of these analogs has revealed key binding conformations within the active sites of hCA I, II, IX, and XII. These interactions typically involve hydrogen bonding with key amino acid residues and hydrophobic interactions with the surrounding protein environment.

Based on the structural features of This compound , which include a phenyl ring, an amide linkage, and a methyl-substituted phenoxy group, it can be inferred that this compound could potentially engage in similar interactions. The amide group can act as both a hydrogen bond donor and acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The methyl group on the phenoxy ring could further enhance hydrophobic interactions within a binding pocket.

A hypothetical interaction profile might involve the following:

Hydrogen Bonding: The N-H of the amide could act as a hydrogen bond donor, and the C=O of the amide and the ether oxygen could act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl and methyl-substituted phenyl rings would likely engage in hydrophobic interactions with nonpolar residues of a protein target.

π-π Stacking: The aromatic rings could form stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. While a specific pharmacophore model for This compound has not been published, models for structurally related N-phenylacetamide derivatives with anticancer activity have been developed.

These models often highlight the importance of several key features:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetamide group is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The N-H group of the acetamide linkage serves as a crucial hydrogen bond donor.

Aromatic Rings (AR): The presence of aromatic rings is essential for hydrophobic and π-π stacking interactions.

Hydrophobic Features (HY): The non-polar regions of the molecule, including the phenyl and methyl-substituted phenoxy rings, contribute to hydrophobic interactions.

Based on the analysis of related compounds, a putative pharmacophore for This compound would likely include at least one hydrogen bond acceptor, one hydrogen bond donor, and two aromatic/hydrophobic features. The relative spatial arrangement of these features would be critical for its biological activity.

Table 1: Potential Pharmacophoric Features of this compound

Feature TypeStructural MoietyPotential Role in Interaction
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of the amideInteraction with donor groups in the protein active site
Hydrogen Bond Donor (HBD)N-H of the amideInteraction with acceptor groups in the protein active site
Aromatic Ring (AR) / Hydrophobic (HY)Phenyl groupπ-π stacking and hydrophobic interactions
Aromatic Ring (AR) / Hydrophobic (HY)3-methylphenoxy groupHydrophobic interactions and potential steric influence

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the activity of new compounds and for providing insights into the molecular features that govern their behavior.

Descriptor Calculation and Feature Selection

While specific QSAR models for This compound are not available, studies on phenoxyacetamide analogues as monoamine oxidase (MAO) inhibitors have identified several important molecular descriptors. crpsonline.comcrpsonline.com These descriptors are calculated from the 2D or 3D structure of the molecules and can be broadly categorized as electronic, steric, hydrophobic, and topological.

For a series of phenoxyacetamide derivatives, the following types of descriptors have been shown to be significant in QSAR models for MAO inhibition: crpsonline.comcrpsonline.com

Electronic Descriptors: These describe the electronic properties of the molecule. An example is the Highest Occupied Molecular Orbital (HOMO) energy . A negative correlation with HOMO energy in some models suggests that a lower HOMO energy (indicating a more electrophilic character) might be favorable for activity. crpsonline.comcrpsonline.com

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Molecular Weight (MW) is a simple yet often effective descriptor. A positive correlation with MW in some studies on MAO inhibitors indicates that bulkier substituents might enhance activity. crpsonline.comcrpsonline.com

Polarizability Descriptors: These describe the ability of the electron cloud to be distorted. Beta Polarizability (BetaPol) , which relates to the non-linear optical properties, has shown a negative correlation in some models, suggesting that less polarizable groups might be beneficial for activity. crpsonline.comcrpsonline.com

Table 2: Key Descriptor Classes in QSAR Models of Related Phenoxyacetamides

Descriptor ClassExample DescriptorImplication for Activity (based on related studies)
ElectronicHOMO EnergyLower values may be favorable for MAO inhibition. crpsonline.comcrpsonline.com
StericMolecular Weight (MW)Higher values may enhance MAO inhibitory activity. crpsonline.comcrpsonline.com
PolarizabilityBeta Polarizability (BetaPol)Lower values might be beneficial for activity. crpsonline.comcrpsonline.com

Predictive Model Development for Mechanistic Insights

The development of a predictive QSAR model involves establishing a statistically significant correlation between the selected descriptors and the biological activity of a series of compounds. For phenoxyacetamide analogues, a QSAR model for MAO-B inhibitory activity showed a good correlation coefficient (r²) of 0.9033, indicating a strong relationship between the descriptors and the observed activity. crpsonline.comcrpsonline.com

The general equation for such a model can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ...)

For instance, a simplified hypothetical model based on the findings for related compounds could look like: pIC₅₀ = c₀ + c₁(HOMO) + c₂(MW) + c₃(BetaPol)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, c₃ are the regression coefficients.

From such models, mechanistic insights can be gleaned. For example, the positive coefficient for molecular weight in studies of related compounds suggests that the binding pocket of the target enzyme may have a significant hydrophobic region that can accommodate larger groups, leading to enhanced binding affinity. crpsonline.comcrpsonline.com The negative correlation with HOMO energy points towards the importance of electrophilic interactions in the binding mechanism. crpsonline.comcrpsonline.com

While these findings are for a series of phenoxyacetamide analogues, they provide a valuable framework for the rational design of new derivatives, including modifications to the This compound scaffold, to optimize their potential therapeutic activity.

Structure Activity Relationship Sar and Structure Mechanistic Relationship Smr Investigations

Design and Synthesis of Analogs with Systematic Structural Modifications

The synthesis of analogs of 2-(3-methylphenoxy)-N-phenylacetamide typically involves multi-step reactions. A common synthetic route starts with the reaction of a phenol (B47542) with a haloacetic acid to form a phenoxyacetic acid intermediate. nih.gov This intermediate is then coupled with a substituted aniline (B41778) to yield the final phenylacetamide derivative. nih.gov Another approach involves the direct reaction of a phenol with a 2-chloro-N-substituted-acetamide in the presence of a base. mdpi.comresearchgate.net This modular synthesis allows for extensive modifications at two key positions: the phenylacetamide moiety and the phenoxy substituent.

The N-phenyl ring of the phenylacetamide scaffold is a frequent target for structural modification to probe its interaction with biological targets. Researchers have synthesized a wide array of derivatives by introducing various substituents onto this ring, thereby altering its electronic and steric properties.

For instance, in studies on related N-phenylacetamide derivatives, this ring has been substituted with groups of diverse size, lipophilicity, and electronic character, such as chloro (Cl), bromo (Br), methyl (CH₃), methoxy (B1213986) (OCH₃), and sulfamoyl (SO₂NH₂) groups. nih.gov The purpose of these modifications is to systematically investigate how changes in the "tail" fragment of the molecule affect its interaction within the active site of a target protein. nih.gov In the development of potential anticancer agents, 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized with both electron-withdrawing nitro (NO₂) groups and electron-donating methoxy (OCH₃) groups on the N-phenyl ring. nih.govnih.gov These systematic changes are designed to map the electronic requirements of the binding pocket. nih.gov

The general synthesis for these analogs involves coupling the appropriate substituted aniline with a carboxylic acid (like 4-fluorophenylacetic acid) using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov

Table 1: Examples of Synthesized Analogs with Modifications on the Phenylacetamide Moiety

Parent Compound Modification on N-phenyl ring Example Analog Synthetic Precursors Reference(s)
2-(4-fluorophenyl)-N-phenylacetamide Introduction of nitro group 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide 4-fluorophenylacetic acid, 3-nitroaniline nih.govnih.gov
2-(4-fluorophenyl)-N-phenylacetamide Introduction of methoxy group 2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamide 4-fluorophenylacetic acid, 4-methoxyaniline nih.govnih.gov
Isatin N-phenylacetamide Introduction of various substituents N-(4-chlorophenyl)-2-(2,3-dioxoindolin-1-yl)acetamide Isatin, 2-chloro-N-(4-chlorophenyl)acetamide nih.gov

This table is interactive. Click on the headers to sort.

Modifications to the phenoxy portion of the molecule are also critical for optimizing biological activity. These changes can influence the molecule's conformation, binding affinity, and metabolic stability. Research on phenoxyacetamide derivatives has shown that substitutions on the phenoxy ring, such as the introduction of halogen atoms or nitro groups, can significantly enhance biological activities like anti-inflammatory and analgesic effects. nih.gov

A specific example of modification on this ring is the synthesis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide. mdpi.com This analog was prepared by first reacting 3,5-dihydroxytoluene with 2-chloro-N-(4-nitrophenyl)acetamide to create a precursor, 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide. mdpi.com Subsequently, a hexyloxy group was introduced via Williamson ether synthesis, demonstrating how the phenoxy ring can be further functionalized. mdpi.com While this example adds a larger alkyl chain, it highlights the synthetic accessibility for creating variations on the phenoxy ring, which could similarly be applied to alter the position of the methyl group or to introduce halogens.

Impact of Stereochemistry on Molecular Interactions (if chiral forms exist or are synthesized)

The parent compound, this compound, is not inherently chiral. However, the introduction of certain substituents or modifications to its core structure can create chiral centers, leading to the existence of stereoisomers (enantiomers or diastereomers). For example, the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs introduces a chiral center at the 1-phenylethyl moiety. nih.gov

The stereochemistry of a molecule can have a profound impact on its pharmacological activity. Different enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological effects, as they may interact differently with chiral biological targets like enzymes and receptors. nih.govscispace.com In drug development, it is often desirable to synthesize and test a single, more active enantiomer to improve the therapeutic index and reduce potential side effects from the less active or inactive enantiomer. scispace.com

While the principles of asymmetric synthesis are well-established for producing single enantiomers of chiral drugs, nih.govscispace.com specific studies focusing on the asymmetric synthesis and differential biological evaluation of chiral analogs of this compound were not identified in the searched literature. Therefore, while the potential for chirality exists in its derivatives, detailed research on the impact of stereochemistry for this specific class of compounds is not extensively documented.

Correlation between Structural Features and Molecular Interaction Profiles

Understanding the correlation between a molecule's structural features and its interaction profile is the ultimate goal of SAR and SMR studies. By combining synthesis, biological testing, and computational modeling, researchers can elucidate the specific contributions of different parts of the molecule to its binding affinity and mechanism of action.

The binding of a ligand like this compound to its biological target is governed by a combination of hydrophobic, electronic, and steric factors.

Electronic Contributions: The electronic properties of substituents on the aromatic rings play a critical role in modulating activity. nih.gov Studies on 2-(4-fluorophenyl)-N-phenylacetamide anticancer agents showed that derivatives with an electron-withdrawing nitro (NO₂) group on the N-phenyl ring had higher cytotoxic effects than those with an electron-donating methoxy (OCH₃) group. nih.govnih.gov This suggests that the electronic nature of the substituent directly influences the molecule's interaction with key residues in the target's active site. nih.gov Theoretical studies on substituted phenols confirm that substituents significantly alter the electronic structure of the phenyl ring, which in turn affects its reactivity and interaction capabilities. acs.org

Steric Contributions: The size and shape of the molecule and its substituents (steric factors) must be complementary to the topology of the binding site. The position of the methyl group on the phenoxy ring (meta in the parent compound) dictates a specific spatial arrangement that influences how the molecule fits into its binding pocket. Any modification, such as moving the methyl group or introducing bulkier substituents, would alter this fit and could either enhance or diminish activity depending on the target's architecture.

Table 2: Correlation of Structural Features with Cytotoxicity in 2-(4-Fluorophenyl)-N-phenylacetamide Analogs

Analog ID Substituent on N-phenyl ring Electronic Effect Cytotoxicity (IC₅₀, µM) against PC3 cell line Reference(s)
2b m-NO₂ Electron-withdrawing 52 nih.govnih.gov
2c p-NO₂ Electron-withdrawing 80 nih.govnih.gov
2a o-NO₂ Electron-withdrawing 196 nih.govnih.gov
2d o-OCH₃ Electron-donating 158 nih.govnih.gov
2e m-OCH₃ Electron-donating 156 nih.govnih.gov

| 2f | p-OCH₃ | Electron-donating | 168 | nih.govnih.gov |

This table is interactive. Click on the headers to sort.

Beyond broad hydrophobic and electronic effects, specific non-covalent interactions are critical for defining a molecule's binding affinity and specificity.

Hydrogen Bonding: The amide linker (-CONH-) in the phenylacetamide structure is a key site for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. nih.gov The formation of hydrogen bonds between the ligand and amino acid residues in the protein's active site can significantly contribute to binding energy. researchgate.net The chemical shift of the amide proton in NMR spectra can be used to infer the presence and strength of hydrogen bonding. researchgate.net In one study of 2-phenoxyacetamide (B1293517) derivatives, the absence of a hydrogen bond interaction for an analog with an ortho-chloro substituent was correlated with a weaker binding affinity. nih.gov

Mechanistic Investigations of Biological and Biochemical Interactions in Vitro and Preclinical, Non Human Focus

Identification of Potential Molecular Targets

Preclinical research has identified two primary molecular targets for 2-(3-methylphenoxy)-N-phenylacetamide and structurally related phenoxyacetamide compounds: the enzyme Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. These interactions are central to the compound's biological activity.

The primary enzyme target identified for compounds structurally related to this compound is Fatty Acid Amide Hydrolase (FAAH). nih.govresearchgate.netnih.gov FAAH is an integral membrane-bound serine hydrolase responsible for the degradation of a class of endogenous signaling lipids known as fatty acid amides. nih.govaccurateclinic.com This class includes the endocannabinoid anandamide (B1667382) (AEA), the sleep-inducing lipid oleamide, and the anti-inflammatory molecule N-palmitoyl ethanolamine (B43304) (PEA). patsnap.comresearchgate.net

By inhibiting FAAH, the catabolism of these signaling lipids is blocked, leading to an increase in their endogenous levels and subsequent enhancement of their biological effects. patsnap.comnih.gov FAAH inhibitors are broadly classified based on their interaction with the enzyme's catalytic serine residue. researchgate.netresearchgate.net The acetamide (B32628) moiety is a key structural feature in several classes of FAAH inhibitors. The mechanism often involves the formation of a stable, covalent hemiacetal intermediate with the catalytic serine in the enzyme's active site, effectively blocking its hydrolytic activity. researchgate.netresearchgate.net The inhibition of FAAH is considered a promising strategy for modulating the endocannabinoid system to achieve therapeutic outcomes in pain and inflammation without the undesirable side effects associated with direct cannabinoid receptor agonists. nih.govpatsnap.comnih.gov

Table 1: Overview of FAAH Inhibition by Related Acetamide Compounds

Target Enzyme Compound Class Mechanism of Action Endogenous Substrates Affected References
Fatty Acid Amide Hydrolase (FAAH) Acetamide Derivatives Inhibition of serine hydrolase activity, preventing breakdown of fatty acid amides. Anandamide (AEA), Oleamide, N-palmitoyl ethanolamine (PEA) nih.govresearchgate.netpatsnap.comresearchgate.net

Receptor Binding Assays (e.g., G-protein coupled receptors, nuclear receptors)

Receptor binding assays have established that phenoxyacetamide derivatives are potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. researchgate.netnih.gov TRPV1, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons. drugbank.comnih.govwikipedia.org It functions as a polymodal sensor, activated by various stimuli including noxious heat (temperatures >43°C), acidic conditions (pH < 5.9), and pungent compounds like capsaicin. nih.govwikipedia.orgnih.gov

As an antagonist, this compound and its analogs bind to the TRPV1 receptor and block its activation by agonists. For instance, a study of 117 related 2-(halogenated phenyl) acetamide analogs demonstrated potent antagonism against capsaicin-induced activation of human TRPV1 (hTRPV1), with some compounds exhibiting inhibitory constants (Ki) in the low nanomolar range. researchgate.net Another study focusing on phenoxyacetamide derivatives reported compounds with IC50 values against hTRPV1 as low as 33 nM. nih.gov This antagonist activity prevents the influx of cations (primarily Ca2+) that would normally occur upon channel activation, thereby inhibiting the initiation of pain signals. researchgate.netdrugbank.com

Table 2: TRPV1 Receptor Antagonist Activity of Related Phenoxyacetamide Derivatives

Target Receptor Compound Class Activity Profile Example Potency (Related Compounds) References
Transient Receptor Potential Vanilloid 1 (TRPV1) Phenoxyacetamide Derivatives Antagonist; blocks activation by capsaicin, heat, and acid. Ki[CAP] = 2.6 nM; IC50 = 33 nM researchgate.netnih.gov

Cellular Pathway Modulation Studies (In Vitro, Non-Human Cell Lines)

The interaction of this compound with its molecular targets initiates cascades of cellular events, modulating key signaling pathways and cellular processes like the cell cycle and apoptosis in non-human cell models.

The dual activity of this compound class affects multiple signaling cascades. As a FAAH inhibitor, it indirectly modulates the endocannabinoid system. By preventing anandamide degradation, it enhances the activation of cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors that influence numerous downstream pathways. nih.govnih.gov

As a TRPV1 antagonist, it directly blocks a significant signaling hub. TRPV1 activation is linked to a phosphatidylinositol second messenger system, which involves protein kinase C (PKC) isozymes and phospholipase C (PLC). benthamopen.com Antagonism of TRPV1 would therefore inhibit these downstream events. Furthermore, TRPV1 activation in the hippocampus and nucleus accumbens has been shown to trigger a form of long-term depression (LTD) by affecting the endocytosis of AMPA receptors. drugbank.com By blocking TRPV1, phenoxyacetamide derivatives could prevent these neuroplastic changes. In T-cells, TRPV1 channels regulate calcium influx following T-cell receptor (TCR) activation, which in turn affects signaling pathways such as NF-κB and NFAT; antagonism could therefore modulate T-cell mediated immune responses. wikipedia.org

The modulation of FAAH and TRPV1 signaling has implications for cell survival and proliferation. Recent studies have shown that inhibiting TRPV1 can suppress the progression of non-small cell lung cancer by inhibiting tumor growth and enhancing the immune response. nih.gov This suggests that TRPV1 antagonism can interfere with the cell cycle and promote anti-tumor activity. Additionally, TRPV1 channels have been identified as potential suppressors of glioma growth. nih.gov While these studies point to an anti-proliferative effect, detailed cell cycle analysis (e.g., arrest at G1/S or G2/M phases) and specific apoptosis induction mechanisms (e.g., caspase activation) for this compound have not been fully elucidated in the reviewed literature.

Mechanistic Studies in Animal Models (Preclinical, Non-Human)

In non-human animal models, the mechanistic actions of FAAH and TRPV1 modulation by related compounds have been demonstrated to produce distinct physiological effects. Pharmacological inactivation of FAAH in rodent models of inflammatory and neuropathic pain consistently results in analgesic and anti-inflammatory phenotypes. nih.gov This effect is largely attributed to the elevated levels of endogenous anandamide acting on cannabinoid receptors. nih.gov

Similarly, TRPV1 antagonists from the phenoxyacetamide class have shown significant analgesic activity in vivo. One such derivative was effective in both phases of the formalin mouse pain model. researchgate.net Another study found that a related compound, 15d, ameliorated bladder overactivity in a rat model of cystitis, indicating a role in visceral pain and hypersensitivity. nih.gov These preclinical studies corroborate the in vitro findings, linking the molecular interactions of these compounds to tangible, systemic effects in non-human models.

Pharmacodynamic Marker Identification in Animal Tissues

Research into the biological effects of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) has identified several key pharmacodynamic markers in animal-derived tissues, specifically in the context of bone metabolism. In vitro studies using bone marrow-derived macrophages (BMMs) from mice have been instrumental in elucidating the compound's mechanism of action.

A significant finding is that NAPMA inhibits the differentiation of BMMs into osteoclasts, the cells responsible for bone resorption, in a dose-dependent manner. This inhibitory effect is not due to cytotoxicity. The primary pharmacodynamic markers identified are the gene and protein expression levels of several key factors involved in osteoclastogenesis. Treatment with NAPMA was found to downregulate the expression of crucial osteoclast-specific markers induced by the receptor activator of nuclear factor-kappa B ligand (RANKL). nih.gov

The expression of c-Fos and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which are critical early transcription factors in the osteoclast differentiation pathway, was significantly suppressed by NAPMA treatment in RANKL-stimulated BMMs. nih.gov Furthermore, the expression of downstream markers, including dendritic cell-specific transmembrane protein (DC-STAMP), cathepsin K, and matrix metallopeptidase 9 (MMP-9), was also markedly reduced at both the transcript and protein levels. nih.gov These proteins are essential for cell fusion to form mature multinucleated osteoclasts and for the enzymatic degradation of bone matrix, respectively.

The table below summarizes the effect of NAPMA on the gene expression of these pharmacodynamic markers in vitro.

Pharmacodynamic MarkerEffect of NAPMA TreatmentBiological Function in Osteoclasts
c-FosDownregulationEarly transcription factor for differentiation
NFATc1DownregulationMaster regulator of osteoclast differentiation
DC-STAMPDownregulationEssential for osteoclast cell fusion
Cathepsin KDownregulationMajor enzyme for bone matrix degradation
MMP-9DownregulationEnzyme involved in bone resorption

These findings establish a clear set of molecular markers that can be used to assess the biological activity of NAPMA in preclinical models of bone disorders.

Target Engagement Studies in Relevant Animal Models

Target engagement for NAPMA has been demonstrated in both in vitro functional assays and in a relevant in vivo animal model of osteoporosis. The primary target pathway engaged by NAPMA is the RANKL-induced signaling cascade in osteoclast precursors.

In vitro, target engagement was confirmed by observing a reduction in the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells. nih.gov TRAP is a hallmark enzyme of mature, active osteoclasts. The dose-dependent decrease in the number of these cells upon NAPMA treatment indicates direct engagement with the cellular machinery of osteoclast formation. nih.gov Furthermore, a functional assessment of target engagement was demonstrated by the inhibition of bone resorption activity and the disruption of actin ring formation in mature osteoclasts. nih.gov The actin ring is a critical cytoskeletal structure for the attachment of osteoclasts to the bone surface and for bone resorption.

A preclinical study in an ovariectomized (OVX) mouse model, a standard animal model for postmenopausal osteoporosis, was conducted to confirm target engagement in vivo. The administration of NAPMA to OVX mice led to a protective effect against bone loss. nih.gov This was evidenced by micro-computed tomography (μCT) analysis of the femurs, which showed a significant preservation of bone microarchitecture in the NAPMA-treated group compared to the vehicle-treated OVX group. The key parameters that demonstrated this protective effect are presented in the table below.

In Vivo Bone ParameterEffect of NAPMA in OVX MiceImplication
Bone Volume/Total Volume (BV/TV)IncreasedPreservation of bone mass
Trabecular Number (Tb.N.)IncreasedMaintenance of bone structure
Trabecular Separation (Tb.Sp.)DecreasedDenser bone microarchitecture
Trabecular Thickness (Tb.Th)IncreasedStronger bone structure

These in vivo results, consistent with the in vitro pharmacodynamic marker data, confirm that NAPMA engages its intended biological targets in a living organism, leading to a therapeutically relevant outcome in an animal model of disease. nih.gov

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Strategies (if applicable)

As of the current available scientific literature, there is no specific published information detailing the use of structure-based drug design (SBDD) or fragment-based drug discovery (FBDD) in the development of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA). The compound was identified through the screening of commercial compound libraries. nih.gov

However, both SBDD and FBDD represent powerful strategies in modern drug discovery that could be applicable to the optimization of NAPMA or the discovery of novel compounds with similar activity.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, such as an enzyme or receptor, to guide the design of potent and selective inhibitors. nih.gov If the direct molecular target of NAPMA within the RANKL signaling pathway were identified and its structure determined (e.g., through X-ray crystallography or cryo-electron microscopy), SBDD could be employed to design new analogs of NAPMA with improved binding affinity and pharmacokinetic properties. nih.govnih.gov This approach facilitates the rational modification of the compound to enhance its interactions with the target's binding site.

Fragment-Based Drug Discovery (FBDD) is an alternative approach for identifying lead compounds. nih.gov It involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind weakly to the target of interest. ebi.ac.ukresearchgate.net These "hits" can then be grown, linked, or merged to generate more potent, drug-like molecules. epa.gov For a target involved in osteoclastogenesis, an FBDD campaign could potentially identify novel chemical scaffolds, distinct from the this compound core, that could be developed into new therapeutic agents for bone diseases. nih.govmdpi.com

While not explicitly used for NAPMA's discovery, these methodologies represent viable future strategies for advancing research in this area.

Based on a thorough review of available scientific literature, there is no specific research data concerning the advanced material science applications of the chemical compound This compound . Investigations into its potential for supramolecular assembly, use in polymer chemistry, or applications in organic electronics have not been reported in the public domain.

Therefore, the generation of a detailed article on the following topics, as requested, is not possible:

Advanced Material Science Applications (Non-Biological, If Applicable)7.1. Investigation of Supramolecular Assembly and Self-Organization 7.2. Potential in Polymer Chemistry as Monomers or Additives 7.3. Research into Organic Electronics or Optical Materials

Without any research findings, the creation of scientifically accurate content and data tables for these specific areas cannot be fulfilled.

Future Research Directions and Research Gaps

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of phenoxyacetamide derivatives often involves the use of hazardous solvents and reagents, contributing to environmental concerns. A significant research gap exists in the development of green and sustainable synthetic methodologies for 2-(3-methylphenoxy)-N-phenylacetamide. Future research should prioritize the adoption of green chemistry principles to minimize the environmental footprint of its production. youtube.com

Key areas for investigation include:

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of greener solvents like water, supercritical carbon dioxide, or ionic liquids is crucial. mdpi.comyoutube.com The replacement of hazardous solvents like dichloromethane (B109758) (DCM) with safer alternatives has been shown to be effective in similar chemical processes. youtube.com

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times, increase yields, and often leads to cleaner reactions with fewer byproducts. rasayanjournal.co.in Exploring microwave-assisted synthesis for the reaction between 3-methylphenol and 2-chloro-N-phenylacetamide could offer a more energy-efficient route.

Catalytic Approaches: The development of novel, recyclable catalysts can improve atom economy and reduce waste. mdpi.com Investigating catalytic methods for the etherification step in the synthesis of this compound is a promising avenue.

One-Pot Synthesis: Designing a one-pot synthesis, where sequential reactions are carried out in the same vessel, can streamline the process, reduce solvent usage, and minimize waste generation. nih.gov

Deeper Mechanistic Understanding of Molecular Interactions

While the general class of phenoxyacetamides is known to interact with various biological targets, a detailed mechanistic understanding of how this compound specifically interacts at a molecular level is lacking. Future research should aim to elucidate the precise binding modes and intermolecular forces that govern its activity.

Essential research directions include:

High-Resolution Structural Studies: Co-crystallization of this compound with potential target proteins, followed by X-ray crystallography, can provide atomic-level details of the binding site and key interactions.

Advanced Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the dynamics of the interaction between the compound and its target in solution.

Computational and Molecular Modeling: Molecular docking and molecular dynamics simulations can predict the binding affinity and conformational changes upon binding. nih.gov These computational methods can help identify key amino acid residues involved in the interaction. nih.gov Understanding these interactions is fundamental for the rational design of more potent and selective analogs. nih.gov

Exploration of New Biological Targets and Pathways (Non-Human)

The biological activities of phenoxyacetamide derivatives have been explored in various contexts, but the specific effects of this compound on non-human biological systems remain largely uninvestigated. A significant research gap exists in identifying and characterizing its potential targets and affected pathways in organisms such as plants, fungi, bacteria, and invertebrates.

Future research should focus on:

Plant Biology: Phenoxyacetic acids are known to have herbicidal activity. nih.gov Investigating the effects of this compound on plant growth, development, and specific plant enzymes or hormone pathways could reveal novel applications in agriculture. nih.gov For instance, studies could explore its impact on plant hormones like auxins, where modifications such as amino acid conjugation play a crucial role in their activity. nih.gov

Antimicrobial Activity: Many heterocyclic compounds containing nitrogen exhibit antimicrobial properties. nih.gov Screening this compound against a panel of pathogenic bacteria and fungi could uncover potential applications in veterinary medicine or as an agricultural fungicide. Green-synthesized nanoparticles using plant extracts have shown promising antifungal activity against plant pathogens like Fusarium oxysporum. nih.gov

Invertebrate Systems: Marine invertebrates produce a vast array of bioactive compounds for defense. mdpi.com Investigating the effects of this compound on invertebrate species, such as insects or nematodes, could identify new leads for pest control. Some marine invertebrate-derived compounds are known to inhibit enzymes like α-glucosidase or act on the nervous system. nih.gov

Advanced Computational Methodologies for Prediction and Design

The use of computational tools in drug discovery and materials science has become indispensable. For this compound, there is a clear opportunity to apply and develop advanced computational methodologies for predicting its properties and designing novel analogs with enhanced features.

Promising research avenues include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. mdpi.comnih.gov Such models can be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.govyoutube.com

Pharmacophore Mapping and Virtual Screening: In silico techniques like pharmacophore mapping can identify the essential structural features required for biological activity. nih.gov This information can then be used to virtually screen large compound libraries to identify new molecules with similar properties.

In Silico ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug development. rsc.org Applying these models to this compound and its potential analogs can help in designing molecules with favorable pharmacokinetic profiles.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide deep insights into the electronic properties of the molecule, such as its reactivity and interaction energies, which are critical for understanding its mechanism of action.

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in a sustainable and scientifically rigorous manner.

Data Tables

Table 1: Potential Sustainable Synthesis Approaches for this compound

ApproachDescriptionPotential Advantages
Solvent-Free Synthesis Conducting the reaction without a solvent, often using grinding or melting techniques.Reduced waste, lower environmental impact, simplified workup. mdpi.com
Microwave-Assisted Synthesis Utilizing microwave energy to heat the reaction mixture.Faster reaction rates, higher yields, increased product purity. rasayanjournal.co.in
Aqueous-Phase Synthesis Using water as the reaction solvent.Environmentally benign, low cost, improved safety. nih.gov
Catalytic Synthesis Employing a catalyst to facilitate the reaction.Increased reaction efficiency, potential for catalyst recycling, lower energy consumption. mdpi.com

Table 2: Methods for Investigating Molecular Interactions

MethodInformation ObtainedApplication to this compound
X-ray Crystallography High-resolution 3D structure of the compound bound to its target.Elucidate the precise binding mode and key intermolecular interactions.
NMR Spectroscopy Information on the dynamics of the interaction in solution.Characterize the binding affinity and conformational changes upon interaction.
Molecular Docking Prediction of the preferred binding orientation and affinity. nih.govIdentify potential biological targets and guide lead optimization. nih.gov
Molecular Dynamics Simulations Simulation of the movement of the compound and its target over time.Assess the stability of the complex and understand the energetics of binding.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.